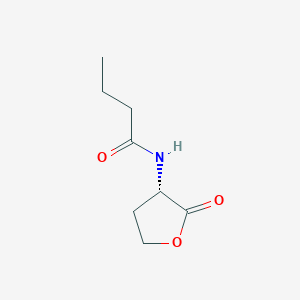

N-Butyryl-L-homoserine lactone

Description

Role as a Primary Autoinducer in Pseudomonas aeruginosa RhlI/RhlR System

In Pseudomonas aeruginosa, C4-HSL serves as the principal autoinducer molecule for the RhlI/RhlR quorum sensing system. The Rhl system consists of two key components: RhlI, the C4-HSL synthase enzyme, and RhlR, the C4-HSL-dependent transcription factor. This system operates alongside the LasI/LasR system, which utilizes N-(3-oxododecanoyl)-L-homoserine lactone (3OC12-HSL) as its signal molecule, forming a hierarchical regulatory network that controls virulence in this opportunistic pathogen.

The production of C4-HSL by RhlI is essential for activating RhlR, which subsequently regulates numerous virulence-associated genes. Phenotypic characterization of P. aeruginosa clinical isolates has revealed that strains defective in C4-HSL production exhibit impaired synthesis of virulence factors such as elastase, protease, pyocyanin, and rhamnolipids. Genetic analysis has demonstrated that mutations in both rhlR and rhlI genes, or in rhlI alone, can explain these deficiencies in C4-HSL production and virulence factor expression.

Recent research has uncovered complex regulatory mechanisms within the C4-HSL production pathway. A 5' untranslated region (UTR)-derived small RNA, named RhlS, has been identified within the rhlI locus. This regulatory RNA accumulates as wild-type cells enter stationary phase and is required for the production of normal levels of C4-HSL through activation of rhlI translation. Additionally, an antisense RNA (asRhlS) encoded opposite the beginning of the rhlI open reading frame has been discovered, suggesting a sophisticated RNA-mediated tuning of P. aeruginosa quorum sensing.

Clinical isolates of P. aeruginosa can evolve compensatory mutations in the rhlI gene that recalibrate the concentrations of extracellular C4-HSL. This adaptation is particularly evident in ΔlasR backgrounds, where increased C4-HSL production results in enhanced virulence factor expression. These findings suggest that LasR-deficient clinical strains evolve mutations in rhlI to optimize autoinducer levels for RhlR activation, thereby maintaining pathogenicity despite the loss of the LasR/LasI system.

Signal Specificity Determinants in Acyl Homoserine Lactone (AHL)-Dependent Communication

The specificity of AHL-mediated communication is primarily determined by the variable acyl side chain of the signaling molecule. Structural studies of AHL receptors, including QscR, LasR, TraR, SdiA, and CviR, have revealed significant differences in their binding pockets and interactions with AHL molecules.

Crystallographic analyses have shown that the acyl chain of 3OC12-HSL is similarly embedded in a cavity for QscR and LasR near the region that forms the ligand-binding domain (LBD)-DNA-binding domain (DBD) dimer interface. In contrast, the acyl chains of AHLs bound to TraR, SdiA, and CviR extend toward the solvent. These structural differences have functional implications for signal recognition and specificity.

The binding pocket of LasR and QscR have comparable surface areas and tighter packing densities than TraR, SdiA, or CviR, consistent with their modes of AHL binding. Despite these similarities, subtle differences in amino acid composition contribute to differential signal specificity. For example, Ser56 in QscR participates in a loose network of water-mediated hydrogen bonds with the 3-oxo group of AHLs, whereas the equivalent position in LasR (Gly54) does not form such interactions. Instead, Arg61 in LasR forms a specific water-mediated interaction with the 3-oxo position, likely increasing LasR's specificity for 3-oxo-substituted AHLs.

| AHL Receptor | Key Residues | Signal Specificity | Binding Pocket Features |

|---|---|---|---|

| QscR | Ser56 | Relaxed - binds both 3-oxo-substituted and unsubstituted AHLs | Similar to LasR, tight packing |

| LasR | Gly54, Arg61 | High specificity for 3OC12-HSL | Tight packing, specific interaction with 3-oxo group |

| TraR | Thr51 | Interacts with aliphatic portion | Acyl chain extends to solvent |

| CviR | Val78 | Interacts with aliphatic portion | Acyl chain extends to solvent |

| SdiA | Thr61 | Interacts with aliphatic portion | Acyl chain extends to solvent |

These structural insights are valuable for understanding the determinants of signal specificity in AHL-dependent communication. As research continues to elucidate the relationship between receptor structure and signal specificity, it may become possible to predict and manipulate the specificity of LuxR family members through targeted modifications of specific residues.

Concentration-Dependent Activation Thresholds for Virulence Gene Expression

The activation of virulence genes by C4-HSL occurs in a concentration-dependent manner, with specific thresholds determining the transition from inactive to active states. Research has demonstrated that C4-HSL is required for maximal binding of RhlR to many of its DNA sites and for maximal RhlR-dependent transcription activation from all sites, regardless of whether it impacts RhlR binding to DNA.

The effect of C4-HSL on RhlR binding varies considerably between different RhlR-bound regions. For example, binding of RhlR upstream of rhlA decreased 4-fold in a ΔrhlI strain compared to wild-type P. aeruginosa, indicating strong C4-HSL dependence. Conversely, binding of RhlR upstream of hcnA increased 1.5-fold in the ΔrhlI strain, suggesting that this site is not C4-HSL-dependent for RhlR binding. This variability creates a spectrum of C4-HSL dependency, with the least C4-HSL-dependent binding site upstream of hcnA and the most C4-HSL-dependent binding site upstream of arcD (16-fold decrease in RhlR binding when rhlI was deleted).

Interestingly, even at sites where C4-HSL is not required for RhlR binding to DNA, such as upstream of hcnA, C4-HSL is still necessary for RhlR to maximally activate transcription. This suggests that C4-HSL plays dual roles: enhancing RhlR binding to certain DNA sites and enabling transcriptional activation once RhlR is bound to DNA.

The activation threshold of quorum-regulated genes is also controlled by a unique regulator, QteE, in P. aeruginosa. Inactivation of qteE increases LasR levels, particularly at low culture densities, and eliminates the characteristic quorum threshold expression pattern of several genes. Instead of being triggered at a threshold population density, gene expression is activated at the lowest culture densities. This suggests that the stoichiometry between LasR and QteE is a key factor in determining the quorum threshold.

| Gene | C4-HSL Dependency for RhlR Binding | C4-HSL Requirement for Transcription | Notes |

|---|---|---|---|

| rhlA | High (4-fold decrease in ΔrhlI) | Essential | Sensitive to C4-HSL addition in both ΔrhlI and ΔrhlIΔpqsE backgrounds |

| hcnA | Negative (1.5-fold increase in ΔrhlI) | Required for maximal activation | Expression largely independent of C4-HSL, dependent on PqsE |

| arcD | Very high (16-fold decrease in ΔrhlI) | Essential | Most C4-HSL-dependent binding site |

| lecB | Low | Required for maximal activation | Expression largely independent of C4-HSL, dependent on PqsE |

| phzA1 | Moderate | Required | Known QS-regulated gene |

| phzB1 | Low | Required | Not dependent on C4-HSL for RhlR binding |

These findings highlight the complex, multi-layered regulation of virulence gene expression in P. aeruginosa, where C4-HSL concentration serves as a key determinant of RhlR activity, but additional factors such as PqsE and QteE further modulate the response threshold.

Interspecies Signaling Crosstalk Through AHL Receptor Promiscuity

While most AHL receptors are thought to be specific for their cognate signals, ensuring that bacteria cooperate only with closely related kin cells, there are reports of "promiscuous" receptors that respond broadly to nonself signals. These promiscuous responses expand the function of quorum sensing systems to include interspecies interactions and have been implicated in both interspecies competition and cooperation.

Given that bacteria frequently exist within polymicrobial communities, AHL cross-talk between species can have profound ecological impacts. This interspecies communication can influence community composition, virulence expression, and biofilm formation, ultimately affecting host-pathogen interactions and disease progression.

The potential for interspecies signaling is also reflected in the interaction between bacterial pathogens and host cells. Research has shown that human airway epithelia can rapidly inactivate 3OC12-HSL but not C4-HSL. When C4-HSL was applied to the apical surface of primary cultures of differentiated human airway epithelia, the concentration gradually decreased on the apical surface while increasing in the basolateral medium, reaching equilibrium in 4-6 hours. The total amount of C4-HSL showed only a small decrease over 8 hours, indicating that the epithelium had little capacity to degrade this signal molecule.

The ability to inactivate 3OC12-HSL varies widely among different cell types. Cells derived from human epithelia exposed to environmental pathogens, such as A549 cells from human lungs and CaCo-2 cells from human colon, showed the greatest 3OC12-HSL inactivation. In contrast, cells from epithelia not usually exposed to bacteria, such as kidney-derived cell lines, exhibited little or no inactivation of 3OC12-HSL.

| Cell Type | Origin | C4-HSL Inactivation | 3OC12-HSL Inactivation |

|---|---|---|---|

| Human airway epithelia | Human lung | Minimal | Rapid and complete |

| A549 cells | Human lung | None | High |

| CaCo-2 cells | Human colon | None | High |

| 293T cells | Human kidney | None | Little or none |

| COS-7 cells | Monkey kidney | None | Little or none |

| MDCK cells | Canine kidney | None | Little or none |

| Human lung fibroblasts | Human lung | None | Less than lung epithelia |

| CHO cells | Hamster ovary | None | None |

This differential inactivation of AHL molecules by host cells represents a form of interspecies signaling that may serve as an important component of innate defense against bacterial infections. By selectively degrading certain quorum sensing signals, host cells can potentially disrupt bacterial communication and attenuate virulence.

Properties

IUPAC Name |

N-[(3S)-2-oxooxolan-3-yl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-2-3-7(10)9-6-4-5-12-8(6)11/h6H,2-5H2,1H3,(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFFNZZXXTGXBOG-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)N[C@H]1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30435962 | |

| Record name | N-[(3S)-2-oxooxolan-3-yl]butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67605-85-0 | |

| Record name | N-Butyrylhomoserine lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067605850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(3S)-2-oxooxolan-3-yl]butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-[(3S)-2-Oxotetrahydrofuran-3-Yl]butanamide, also known as N-butyryl-L-homoserine lactone, is a compound of significant interest in the field of microbiology and pharmacology due to its potential biological activities, particularly in quorum sensing (QS) modulation and antibacterial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various bacterial strains, and relevant research findings.

- Molecular Formula : C8H13NO3

- Molecular Weight : 171.19 g/mol

- CAS Number : 67605-85-0

N-[(3S)-2-Oxotetrahydrofuran-3-Yl]butanamide functions primarily as a signaling molecule in bacterial QS systems. It is involved in regulating gene expression in response to cell density, which can influence various virulence factors in pathogenic bacteria. The compound interacts with LuxIR family proteins, which are crucial for QS signaling in Gram-negative bacteria.

Antibacterial Activity

Research indicates that N-[(3S)-2-Oxotetrahydrofuran-3-Yl]butanamide exhibits significant antibacterial properties. A study evaluated its efficacy against clinical strains of Staphylococcus epidermidis and Staphylococcus aureus, revealing the following minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC):

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Staphylococcus epidermidis | 0.087 | 0.174 |

| Staphylococcus aureus | 0.087 | 0.087 |

These results demonstrate that the compound is particularly effective against both strains at low concentrations, suggesting its potential as an antibacterial agent .

Anti-Biofilm Activity

The compound has also been assessed for its ability to inhibit biofilm formation. At a concentration of 3 mg/mL, it showed a notable reduction in biofilm formation by approximately 55% against tested bacterial strains . This property is critical as biofilms contribute to antibiotic resistance and chronic infections.

Quorum Sensing Inhibition

While N-[(3S)-2-Oxotetrahydrofuran-3-Yl]butanamide was evaluated for its anti-quorum sensing activity, results indicated weak inhibition at the tested concentrations . This suggests that while it may not effectively disrupt QS signaling pathways, it still possesses other beneficial antibacterial properties.

Study on Clinical Isolates

A comprehensive study focused on the interaction of N-[(3S)-2-Oxotetrahydrofuran-3-Yl]butanamide with various clinical isolates demonstrated its potential to inhibit virulence factors associated with bacterial infections. The study highlighted that compounds similar to this compound could significantly reduce the expression of QS-controlled genes in Pseudomonas aeruginosa, thereby mitigating its virulence .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between N-[(3S)-2-Oxotetrahydrofuran-3-Yl]butanamide and bacterial receptors involved in QS. The docking analysis revealed multiple hydrogen bonds and hydrophobic interactions within the binding pocket of the target proteins, indicating a favorable binding affinity that correlates with its biological activity .

ADMET Analysis

An ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis was conducted to assess the pharmacokinetic properties of N-[(3S)-2-Oxotetrahydrofuran-3-Yl]butanamide. Key findings include:

Scientific Research Applications

Pharmaceutical Applications

N-[(3S)-2-Oxotetrahydrofuran-3-Yl]butanamide is recognized for its role in the synthesis of bioactive compounds. Its unique structure allows it to interact with biological systems, making it a candidate for drug development.

Case Studies

- Antimicrobial Activity : Research indicates that N-butyryl-L-homoserine lactone can interfere with quorum sensing in bacteria such as Pseudomonas aeruginosa, which is crucial for biofilm formation and virulence. By disrupting this signaling pathway, the compound may reduce bacterial infection severity .

- Cancer Research : Preliminary studies suggest that derivatives of this compound could exhibit anticancer properties by inducing apoptosis in cancer cells through modulation of specific signaling pathways.

Microbiological Applications

N-[(3S)-2-Oxotetrahydrofuran-3-Yl]butanamide plays a pivotal role in microbial communication and regulation.

Quorum Sensing Inhibition

Quorum sensing is a mechanism used by bacteria to coordinate group behaviors based on population density. This compound acts as a signaling molecule that can be utilized to study bacterial communication systems.

Applications in Bioengineering

In bioengineering, manipulating quorum sensing pathways using compounds like this compound can lead to the development of novel strategies for controlling pathogenic bacteria without relying solely on traditional antibiotics .

Synthetic Chemistry Applications

The compound's reactivity makes it valuable in synthetic chemistry, particularly in the creation of complex organic molecules.

Synthesis Routes

N-[(3S)-2-Oxotetrahydrofuran-3-Yl]butanamide can be synthesized through various methods, including:

- Oxidation Reactions : The tetrahydrofuran ring can be oxidized to introduce functional groups that enhance its reactivity.

- Amide Formation : The coupling of butyric acid derivatives with appropriate amines allows for the formation of this amide structure .

Future Directions and Research Opportunities

Ongoing research into N-[(3S)-2-Oxotetrahydrofuran-3-Yl]butanamide could uncover further applications, particularly in:

- Drug Development : Investigating its potential as a scaffold for new drugs targeting bacterial infections or cancer.

- Biotechnology : Exploring its use in engineering microbial strains for enhanced production of bioactive compounds.

Comparison with Similar Compounds

Structural Analogs: Homoserine Lactones (HSLs) with Varying Acyl Chains

Homoserine lactones differ in acyl chain length and substituents, impacting their biological activity and physicochemical properties.

Trends :

Substituted Aryl Derivatives

Compounds with aromatic substituents exhibit distinct physicochemical and biological profiles.

Key Observations :

Insights :

- Core modifications : Phthalimide derivatives (e.g., 3-chloro-N-phenyl-phthalimide) diverge from HSLs in application, focusing on material science .

- Hydroxyl groups : Introduce hydrogen-bonding capacity, affecting solubility and target interactions .

Research Findings and Trends

- Synthetic Yields : HSL analogs with simple acyl chains (e.g., butanamide, pentanamide) show moderate yields (45–51%), while aryl derivatives require stringent purification .

- Biological Activity : Shorter-chain HSLs (C4) are pivotal in early-stage biofilm formation, whereas longer chains (C8, C10) regulate late-stage virulence .

- Thermal Stability : Aryl-substituted derivatives exhibit higher thermal stability (e.g., 5i: 256–258°C) compared to aliphatic HSLs .

Preparation Methods

Acylation of L-Homoserine Lactone

The most common method involves the acylation of L-homoserine lactone with butyryl chloride. The reaction proceeds under anhydrous conditions in the presence of a base such as triethylamine to neutralize HCl byproducts.

Reaction Scheme:

Optimized Conditions:

Table 1: Key Parameters for Acylation Reactions

| Acylating Agent | Base | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Butyryl chloride | Triethylamine | Dichloromethane | 68 | 95 |

| Butyric anhydride | Pyridine | THF | 55 | 90 |

Challenges:

Solid-Phase Synthesis

Solid-phase synthesis offers higher purity by immobilizing the homoserine lactone on a resin. Fmoc-protected L-homoserine lactone is coupled with butyric acid using carbodiimide activators like HBTU.

Advantages:

Typical Protocol:

-

Resin Activation: Wang resin pre-loaded with Fmoc-L-homoserine lactone.

-

Deprotection: 20% piperidine in DMF.

-

Coupling: Butyric acid, HBTU, and DIPEA in DMF (2 hours).

-

Cleavage: TFA/water (95:5) for 1 hour.

Yield: 50–60% with >98% purity.

Enzymatic and Microbial Biosynthesis

In Vitro Enzymatic Synthesis

Acyltransferase enzymes (e.g., RhlI in P. aeruginosa) catalyze the transfer of butyryl groups from butyryl-ACP to L-homoserine lactone.

Procedure:

-

Enzyme Source: Recombinant RhlI purified from E. coli.

-

Substrates: Butyryl-CoA and L-homoserine lactone.

-

Conditions: 37°C, pH 7.4, 2-hour incubation.

Yield: ~40% (lower than chemical methods but stereospecific).

Fermentation in Engineered Strains

Metabolically engineered E. coli strains overproduce C4-HSL by expressing rhlI and optimizing butyryl-CoA pools.

Key Modifications:

-

Deletion of fadE to prevent β-oxidation of butyryl-CoA.

Productivity: 120–150 mg/L in batch bioreactors.

Purification and Characterization

Chromatographic Techniques

Table 2: Purity Assessment by HPLC

| Method | Retention Time (min) | Purity (%) |

|---|---|---|

| Reverse-phase | 8.2 | 99.5 |

| Normal-phase | 12.7 | 97.8 |

Q & A

Q. How is N-[(3S)-2-Oxotetrahydrofuran-3-Yl]butanamide structurally characterized, and what analytical methods ensure its identity?

N-[(3S)-2-Oxotetrahydrofuran-3-Yl]butanamide (CAS 67605-85-0) is a chiral lactone derivative with the molecular formula C₈H₁₃NO₃ and a molecular weight of 171.2 g/mol . Structural confirmation typically employs:

- Nuclear Magnetic Resonance (NMR) : To verify stereochemistry (3S configuration) and backbone structure.

- High-Performance Liquid Chromatography (HPLC) : Purity ≥95% is standard, with retention time comparisons against reference standards .

- Mass Spectrometry (MS) : To confirm molecular ion peaks and fragmentation patterns .

Q. What protocols ensure safe handling and storage of this compound in laboratory settings?

- Storage : Store at -20°C in airtight containers to prevent degradation; stability is validated for ≥4 years under these conditions .

- Handling : Use personal protective equipment (PPE), including gloves and lab coats, to avoid skin contact. Avoid inhalation of dust/aerosols .

- Waste Disposal : Incinerate in compliance with hazardous waste regulations, as specified in safety data sheets (SDS) .

Advanced Research Questions

Q. How does N-[(3S)-2-Oxotetrahydrofuran-3-Yl]butanamide function in bacterial quorum sensing, and what experimental models validate its activity?

This compound, also known as C4-HSL or N-butyryl-L-homoserine lactone , is a key autoinducer in Gram-negative bacterial communication . Methodological approaches include:

- Bioluminescence Assays : Using Vibrio fischeri or Pseudomonas aeruginosa reporter strains to quantify lux/R-based gene activation .

- Dose-Response Studies : Testing activity across concentrations (nM to μM) to establish EC₅₀ values .

- Competitive Inhibition : Co-administering with non-functional analogs (e.g., C8-HSL) to assess receptor specificity .

Q. What challenges arise in synthesizing enantiomerically pure N-[(3S)-2-Oxotetrahydrofuran-3-Yl]butanamide, and how are they addressed?

Synthesis requires chiral resolution to avoid racemization. Key strategies:

- Asymmetric Catalysis : Use of L-homoserine lactone precursors with chiral catalysts to preserve the 3S configuration .

- Chromatographic Purification : Preparative HPLC or chiral column separation to isolate the (3S)-enantiomer .

- Quality Control : Validate enantiopurity via polarimetry or chiral HPLC .

Q. How do environmental factors (pH, temperature) affect the stability of this compound, and how is degradation monitored?

- pH Sensitivity : Degrades rapidly in alkaline conditions (pH >8) due to lactone ring hydrolysis. Stability is optimal at pH 6–7 .

- Thermal Stability : Short-term exposure to 25°C is tolerated, but prolonged storage at 4°C reduces purity by ~5% over 6 months .

- Analytical Monitoring : Track degradation products (e.g., open-chain carboxylic acids) via LC-MS or NMR .

Data Contradictions and Resolution

Q. Discrepancies in reported bioactivity: How to reconcile conflicting data on its potency in quorum sensing?

Variations in EC₅₀ values (e.g., 10 nM vs. 50 nM in P. aeruginosa) may stem from:

- Strain-Specific Receptors : Differences in LuxR homologs across bacterial species .

- Experimental Design : Variability in growth media (e.g., LB vs. minimal media) affecting ligand-receptor binding .

Resolution : Standardize assays using isogenic reporter strains and controlled culture conditions .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.